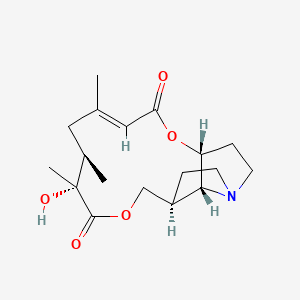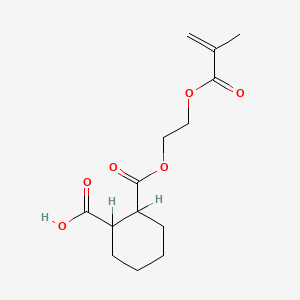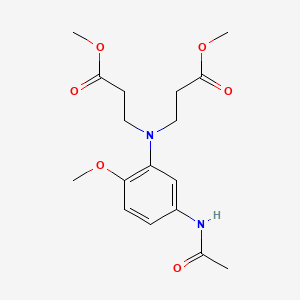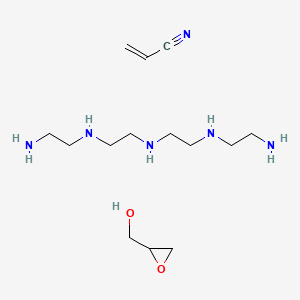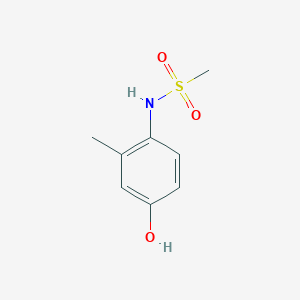
9-ethyl-9H-carbazole-3,6-dicarbaldehyde
Descripción general
Descripción
9-ethyl-9H-carbazole-3,6-dicarbaldehyde (ECCA) is a carbazole derivative . It has been studied for its antitumor function, particularly in the context of human melanoma cells . ECCA has shown selectively strong inhibitory activity against the growth of BRAF-mutated and BRAF-wild-type melanoma cells .
Synthesis Analysis
ECCA can be synthesized through Schiff base condensation of the 9-ethylcarbazole-3,6-dicarbaldehyde and thiosemicarbazides . This process results in the formation of N-ethylcarbazole-based bis-thiosemicarbazone compounds .Aplicaciones Científicas De Investigación
Optical Properties and Photopolymerization
- Carbazole-based compounds, including derivatives of 9-ethyl-9H-carbazole-3,6-dicarbaldehyde, have been synthesized and studied for their optical properties. These compounds are used as dyes or photosensitizers due to their absorption spectra characteristics and electron transitions. They are particularly noted for their π–π* and n–π* electron transitions, and their utility in photopolymerization processes (Abro et al., 2017).
Photophysical Properties and Fluorescent Probes
- 9-ethyl-9H-carbazole-3,6-dicarbaldehyde has been used in the synthesis of red-emitting molecules, particularly in combination with coumarin cores, enhancing their photophysical properties. These synthesized compounds emit in the red region and exhibit varying photophysical properties depending on solvent polarity, which is significant in the development of fluorescent probes and dyes (Tathe & Sekar, 2016).
Material Science and Electroluminescent Materials
- Extended styryl derivatives synthesized from 9-ethyl-9H-carbazole-3,6-diyl have shown promising applications in material science, particularly due to their aggregation-induced emission and viscosity sensing properties. These properties are crucial in developing advanced materials with specific fluorescence and sensing capabilities (Telore et al., 2015).
- Additionally, carbazole dimers derived from 9-ethyl-9H-carbazole-3-carbaldehyde have been used to create electroluminescent materials. These compounds, due to their carbazole moieties, exhibit fluorescent properties and hole-transporting capabilities, making them suitable for use in electroluminescent devices (Chen et al., 2006).
Environmental and Analytical Applications
- A fluorescent receptor made from 9-ethyl-9H-carbazole-3,6-dicarbaldehyde has been developed to detect chromium (VI) anions. This receptor demonstrates high selectivity and sensitivity, providing a new approach for environmental monitoring and analytical applications (Wang et al., 2017).
Propiedades
IUPAC Name |
9-ethylcarbazole-3,6-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-17-15-5-3-11(9-18)7-13(15)14-8-12(10-19)4-6-16(14)17/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYGLHDPWGWFQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395432 | |
| Record name | 9-ethyl-9H-carbazole-3,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-ethyl-9H-carbazole-3,6-dicarbaldehyde | |
CAS RN |
70207-46-4 | |
| Record name | 9-ethyl-9H-carbazole-3,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

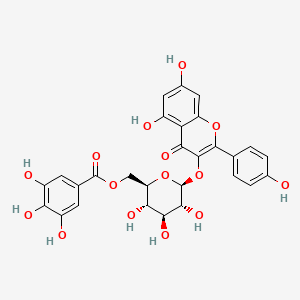
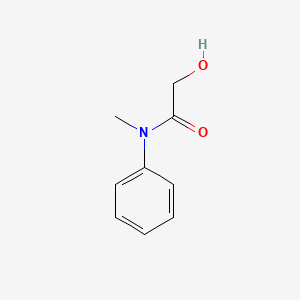
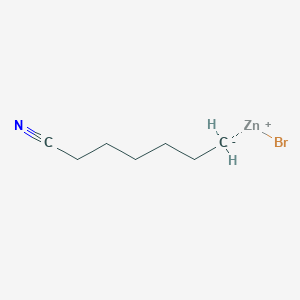
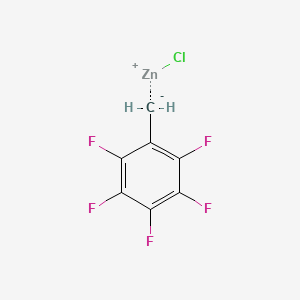
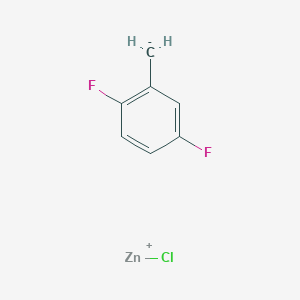
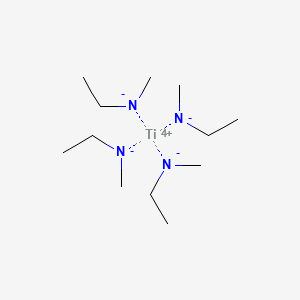
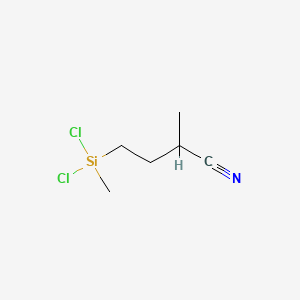
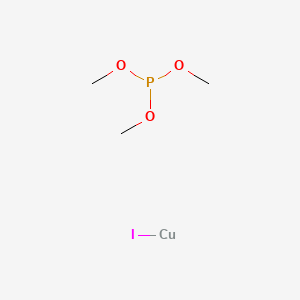
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide](/img/structure/B1599034.png)
